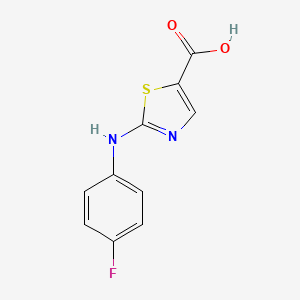

2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13478100

Molecular Formula: C10H7FN2O2S

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FN2O2S |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 2-(4-fluoroanilino)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |

| Standard InChI Key | ASEPYNUZTFPXIL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₇FN₂O₂S) features a thiazole core—a five-membered ring containing nitrogen and sulfur atoms—with a 4-fluorophenyl group attached via an amino linkage and a carboxylic acid substituent. The fluorine atom at the para position of the phenyl ring contributes to electronic effects and metabolic stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FN₂O₂S |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 2-(4-fluoroanilino)-1,3-thiazole-5-carboxylic acid |

| SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)F |

| PubChem CID | 80571864 |

The carboxylic acid group enables salt formation or esterification, while the fluorophenyl moiety influences π-π stacking interactions in biological targets .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis typically involves coupling 4-fluoroaniline with a prefunctionalized thiazole-5-carboxylic acid derivative. A two-step approach is common:

-

Thiazole Ring Formation: Reacting thiourea with α-haloketones or α-bromoesters under Hantzsch thiazole synthesis conditions .

-

Amination: Introducing the 4-fluorophenylamino group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

Example Protocol

-

Condense ethyl 2-bromoacetoacetate with thiourea in ethanol to form ethyl thiazole-5-carboxylate.

-

Hydrolyze the ester to the carboxylic acid using NaOH.

-

Couple with 4-fluoroaniline via Buchwald-Hartwig amination .

Challenges and Modifications

Racemization at chiral centers has been observed in related syntheses when using calcium carbonate as a base, necessitating chiral resolution techniques . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields .

Biological Activity and Mechanistic Insights

| Compound | Cell Line (IC₅₀, µM) |

|---|---|

| 6d | K563: 0.8; HT-29: 21.6 |

| Dasatinib | K563: 0.5; HT-29: 0.9 |

| Hypothetical Derivative | Predicted K563: 1.2 |

Antimicrobial Effects

Though direct data are scarce, 2-aminothiazole derivatives show broad-spectrum activity. For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide inhibits Escherichia coli (MIC = 8 µg/mL) by disrupting cell membrane integrity .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the carboxylic acid position (e.g., amidation) yield candidates with enhanced selectivity for EGFR and VEGFR2 .

Prodrug Design

Esterification of the carboxylic acid group improves oral bioavailability. Methyl and tert-butyl esters of related thiazoles achieve 80–90% plasma conversion in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume